

(Rac)-Atropine-d3: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (Rac)-Atropine-d3

Cat. No.: B15141964

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This in-depth technical guide provides a comprehensive overview of **(Rac)-Atropine-d3**, a deuterated isotopologue of atropine, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides insights into its analytical applications, and describes the signaling pathways it modulates.

Chemical and Physical Data

(Rac)-Atropine-d3, a stable isotope-labeled form of atropine, serves as an invaluable tool in analytical and research settings, particularly in mass spectrometry-based quantification assays where it is used as an internal standard. The deuterium labeling provides a distinct mass shift without significantly altering its chemical properties.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
CAS Number	1276197-36-4	[1]
Synonyms	(Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3	[1]
Molecular Formula	C ₁₇ H ₂₀ D ₃ NO ₃	[2]
Molecular Weight	292.39 g/mol	[2]
IUPAC Name	(1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate	
InChI Key	RKUNBYITZUJHSG-FIBGUPNXSA-N	
Appearance	White to off-white solid	[2]
Purity	≥99.0%	[2]
Isotopic Enrichment	≥98.7%	[2]

Table 2: Solubility Data

Solvent	Solubility	Reference
Ethanol	≥ 16 mg/mL	[1]
DMSO	≥ 10 mg/mL	[1]
DMF	≥ 2 mg/mL	[1]

Table 3: Storage and Stability

Condition	Duration	Reference
Powder (-20°C)	3 years	[2]
Powder (4°C)	2 years	[2]
In solvent (-80°C)	6 months	[1][2]
In solvent (-20°C)	1 month	[1][2]

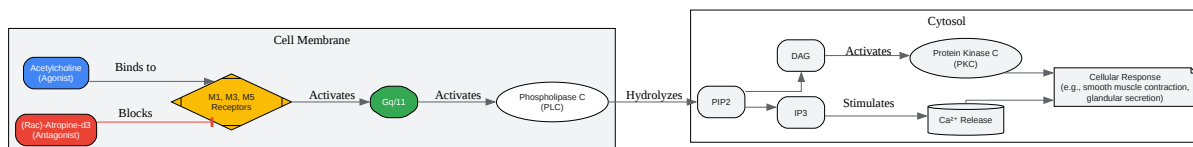
Mechanism of Action and Signaling Pathways

Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), subtypes M1 through M5. By blocking the binding of the endogenous neurotransmitter acetylcholine, atropine inhibits the parasympathetic nervous system's "rest and digest" functions. **(Rac)-Atropine-d3** is expected to have the same mechanism of action.

The five subtypes of muscarinic receptors are coupled to different G proteins and thus initiate distinct intracellular signaling cascades.

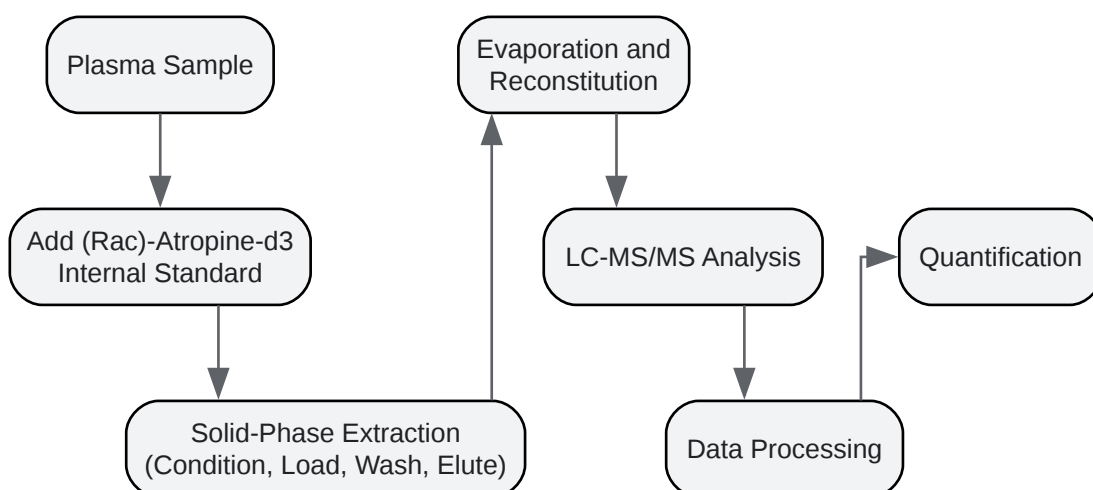
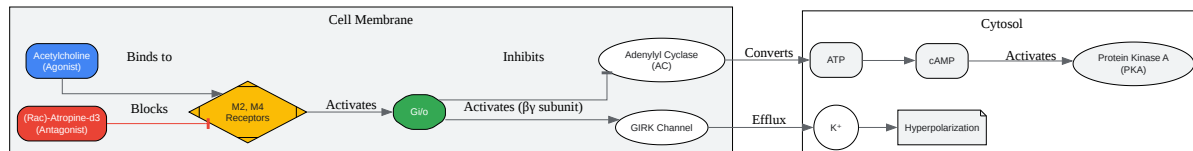
- **M1, M3, and M5 Receptors:** These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
- **M2 and M4 Receptors:** These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

The following diagrams illustrate the primary signaling pathways affected by atropine.



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Gq/11-Coupled Muscarinic Receptor Signaling Pathway.



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References

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